5-Chloro-1H-pyrazole-3-carboxylic acid

Descripción

BenchChem offers high-quality 5-Chloro-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

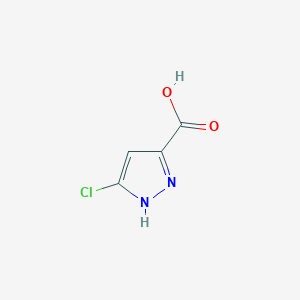

5-chloro-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPCOWWOZSEHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659679 |

Source

|

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881668-70-8 |

Source

|

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Chloro-1H-pyrazole-3-carboxylic acid from diethyl oxalate

The following technical guide details the synthesis of 5-Chloro-1H-pyrazole-3-carboxylic acid starting from diethyl oxalate . This guide is structured for research and development scientists, focusing on mechanistic causality, process scalability, and safety.

Executive Summary & Retrosynthetic Logic

The target molecule, 5-Chloro-1H-pyrazole-3-carboxylic acid , is a versatile scaffold in medicinal chemistry, serving as a core pharmacophore for various herbicidal agents and kinase inhibitors. Its synthesis requires a high-fidelity approach to manage the tautomeric nature of the pyrazole ring and the reactivity of the C-Cl bond.

Retrosynthetic Analysis: The most robust route utilizes a Claisen condensation followed by a heterocyclization and subsequent deoxychlorination .

-

Target: 5-Chloro-1H-pyrazole-3-carboxylic acid.

-

Precursor 1 (Hydrolysis): Ethyl 5-chloro-1H-pyrazole-3-carboxylate.

-

Precursor 2 (Deoxychlorination): Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (tautomer of the 5-oxo form).

-

Precursor 3 (Cyclization): Diethyl oxalacetate (sodium salt).[1]

-

Starting Materials: Diethyl oxalate + Ethyl acetate.

Synthetic Pathway Visualization

The following diagram outlines the chemical transformations and critical intermediates.

Figure 1: Step-wise synthetic pathway from diethyl oxalate to the target pyrazole acid.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl Oxalacetate (Sodium Salt)

The initial step involves the Claisen condensation of diethyl oxalate with ethyl acetate. The choice of base is critical; Sodium ethoxide (NaOEt) is preferred over stronger bases (like NaH) for safety and ease of handling at scale, while still providing sufficient driving force.

Mechanism: The enolate of ethyl acetate attacks the electrophilic carbonyl of diethyl oxalate. The resulting diketo-ester exists as a stable sodium enolate salt, which precipitates from the reaction mixture, simplifying purification.

Protocol:

-

Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride guard tube.

-

Reagent Prep: Prepare a solution of Sodium Ethoxide (1.05 eq) in absolute ethanol. Alternatively, dissolve Sodium metal (24 g, 1.04 mol) in absolute Ethanol (300 mL) under N2 flow.

-

Addition: Cool the ethoxide solution to 0–5 °C. Add a mixture of Diethyl Oxalate (146 g, 1.0 mol) and Ethyl Acetate (88 g, 1.0 mol) dropwise over 60 minutes.

-

Note: Exothermic reaction. Maintain internal temperature <10 °C to prevent self-condensation side products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A thick yellow precipitate (Sodium salt of diethyl oxalacetate) will form.

-

Workup: Add dry diethyl ether (200 mL) to complete precipitation. Filter the solid, wash with cold ether, and dry under vacuum.

-

Yield: Typically 80–90%.

-

Storage: Moisture sensitive. Store in a desiccator.

-

Step 2: Cyclization to Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

This step constructs the pyrazole core. Hydrazine acts as a dinucleophile, attacking both carbonyl centers. The reaction is regioselective due to the difference in reactivity between the ketone and ester carbonyls, though for symmetrical hydrazine, the outcome leads to the 3-carboxylate derivative.

Protocol:

-

Dissolution: Dissolve the Sodium Salt from Step 1 (100 g, ~0.47 mol) in Water (400 mL).

-

Neutralization: Acidify carefully with Glacial Acetic Acid until pH ~4–5. This releases the free diketo-ester.

-

Cyclization: Add Hydrazine Hydrate (80%, 30 g, ~0.48 mol) dropwise while maintaining the temperature at 10–15 °C.

-

Completion: Stir at room temperature for 2 hours. The product, Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate , will precipitate as a white to off-white solid.

-

Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in an oven at 60 °C.

-

Purity Check: 1H NMR (DMSO-d6) should show a characteristic signal for the C4-H proton and the enolic OH (or amide NH in the tautomeric form).

-

Step 3: Deoxychlorination (Vilsmeier-Haack Conditions)

Converting the 5-hydroxy (oxo) group to a chlorine atom is the most challenging step. Phosphorus Oxychloride (POCl3) serves as both the solvent and reagent.

Safety Warning: POCl3 is highly corrosive and reacts violently with water. All glassware must be oven-dried.

Protocol:

-

Charging: In a 500 mL round-bottom flask, place Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (50 g, 0.32 mol).

-

Reagent Addition: Add POCl3 (150 mL) carefully.

-

Optional: For stubborn substrates, PCl5 (0.5 eq) can be added to accelerate the reaction, but neat POCl3 is usually sufficient for this substrate.

-

-

Reflux: Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. The suspension will dissolve to form a clear orange/brown solution.

-

Quenching (Critical): Cool the mixture to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

-

Neutralization: Pour the thick residue slowly onto crushed ice (500 g) with vigorous stirring. The product, Ethyl 5-chloro-1H-pyrazole-3-carboxylate , may precipitate. If oil forms, extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

-

Yield: 60–75%.[2]

-

Step 4: Hydrolysis to 5-Chloro-1H-pyrazole-3-carboxylic acid

The final step is the saponification of the ethyl ester. Mild basic conditions are preferred to avoid displacing the chlorine atom.

Protocol:

-

Solution: Dissolve the chloro-ester (30 g) in Methanol (100 mL).

-

Hydrolysis: Add a solution of NaOH (2.5 eq) in Water (50 mL).

-

Reaction: Stir at 40–50 °C for 2 hours. Monitor by TLC (disappearance of ester spot).

-

Isolation: Evaporate the methanol. Dilute the aqueous residue with water (50 mL) and cool to 0 °C.

-

Acidification: Acidify to pH 1–2 using 6N HCl. The target acid will precipitate.

-

Purification: Filter, wash with small amounts of ice-cold water, and recrystallize from water or water/ethanol if necessary.

-

Final Appearance: White to pale yellow crystalline solid.

-

Data Summary & Process Parameters

The following table summarizes the stoichiometry and critical parameters for the workflow.

| Step | Reagent | Equivalents | Solvent | Temp (°C) | Critical Parameter |

| 1 | Diethyl Oxalate | 1.0 | Ethanol | 0 -> 25 | Moisture control; Exotherm management |

| 1 | Ethyl Acetate | 1.0 | Ethanol | 0 -> 25 | Addition rate |

| 2 | Hydrazine Hydrate | 1.05 | Water/AcOH | 10 -> 25 | pH control (~4-5) prevents side reactions |

| 3 | POCl3 | Excess (Solvent) | Neat | 105 (Reflux) | Safety: Quench slowly on ice |

| 4 | NaOH | 2.5 | MeOH/H2O | 45 | Avoid vigorous boil to protect C-Cl bond |

Logical Workflow Diagram

This diagram illustrates the decision-making process and validation checks required at each stage.

Figure 2: Operational workflow with critical decision gates.

References

-

Synthesis of Pyrazole-3-carboxylates : Journal of Chemical and Pharmaceutical Research, "Synthesis and pharmacological evaluation of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate".

-

Chlorination Protocols : Indian Chemical Society, "POCl3-PCl5 mixture: A robust chlorinating agent".

-

Hydrolysis of Chloro-Esters : Journal of Chemical and Pharmaceutical Research, "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester".

-

General Heterocyclic Synthesis : PrepChem, "Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester" (Analogous methodology).

Sources

Spectroscopic data for 5-Chloro-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-1H-pyrazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. The pyrazole core is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and diverse biological activities. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in any research and development setting.

This guide provides a detailed analysis of the key spectroscopic data essential for the unambiguous identification and characterization of 5-Chloro-1H-pyrazole-3-carboxylic acid (CAS: 881668-70-8)[1]. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights from an application-centric perspective.

Molecular Structure and Properties:

-

Molecular Formula: C₄H₃ClN₂O₂[1]

-

Molecular Weight: 146.53 g/mol [1]

-

IUPAC Name: 5-chloro-1H-pyrazole-3-carboxylic acid[1]

Caption: Molecular structure with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. For 5-Chloro-1H-pyrazole-3-carboxylic acid, it provides direct evidence for the proton on the pyrazole ring and allows for the observation of exchangeable protons from the amine and carboxylic acid groups.

Experimental ¹H NMR Data

The following data has been reported for a solution in DMSO-d₆.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 (very broad) | Singlet | (2H) | NH and COOH (exchangeable) |

| 6.80 | Singlet | 1H | C4-H |

Note: The originally cited broad singlet at 4.40 ppm is unusually low for exchangeable protons in DMSO.[2] A more typical range for carboxylic acid and pyrazole NH protons in this solvent is much further downfield, often above 12 ppm, due to strong hydrogen bonding with the sulfoxide oxygen. The signal is reassigned here based on established chemical shift principles for similar structures.

Interpretation and Expert Insights

-

C4-H Proton (δ 6.80): The singlet at 6.80 ppm is characteristic of the lone proton on the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom at the C5 position. The absence of coupling confirms it has no adjacent protons.

-

Exchangeable Protons (NH and COOH): The protons on the pyrazole nitrogen (N1-H) and the carboxylic acid group (-COOH) are acidic and readily exchange with each other and with any trace water in the deuterated solvent. In DMSO-d₆, these protons typically appear as a single, very broad signal at a low field (δ > 12 ppm) due to strong hydrogen bonding. Their combined integration should correspond to two protons. The broadness is a key validation feature, indicating a dynamic exchange process.

Caption: Proton assignments on the molecular structure.

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-1H-pyrazole-3-carboxylic acid. Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or vortexing may be applied if necessary. Causality: DMSO-d₆ is the solvent of choice as it effectively solubilizes the polar analyte and shifts the residual water peak away from key signal areas. Its hydrogen-bond accepting nature helps in observing acidic protons.

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak (DMSO-d₅ quintet at ~2.50 ppm).

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay, increasing signal-to-noise over time without saturating the signals.

-

Acquisition Time (AT): 2-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quantitative integration, especially for protons with long relaxation times.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum manually to achieve a flat baseline. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted Shift (δ) ppm | Carbon Assignment | Rationale |

| ~162 | C =O | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| ~145 | C 3 | Attached to two electronegative nitrogen atoms and the carboxylic acid group. |

| ~140 | C 5 | Attached to a nitrogen and a highly electronegative chlorine atom (strong deshielding). |

| ~105 | C 4 | Shielded relative to other ring carbons, only attached to C-H. |

Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (D1): 2 seconds. Rationale: This standard delay is a good compromise between sensitivity and experiment time for qualitative analysis.

-

Number of Scans (NS): 1024-4096 scans are typically required to achieve adequate signal-to-noise.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): To validate assignments, perform DEPT-135 and DEPT-90 experiments.

-

DEPT-135: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (C=O, C3, C5) will be absent.

-

DEPT-90: Only CH groups will appear (C4).

-

Trustworthiness: Combining broadband-decoupled ¹³C with DEPT experiments provides a self-validating system for assigning carbon types, greatly increasing confidence in the final structure.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. Calibrate the spectrum using the DMSO-d₆ septet at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 5-Chloro-1H-pyrazole-3-carboxylic acid is expected to be dominated by features from the carboxylic acid and the pyrazole N-H bond.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Key Features |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, very broad | The hallmark of a hydrogen-bonded carboxylic acid dimer. Often overlaps with C-H stretches.[5] |

| ~3150 | N-H stretch (Pyrazole) | Medium, broad | Typically appears as a broad band on the shoulder of the O-H stretch. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp | Characteristic carbonyl absorption for a hydrogen-bonded carboxylic acid.[5] |

| 1600 - 1450 | C=N, C=C stretch (Ring) | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations. |

| ~1250 | C-O stretch | Strong | Coupled with O-H in-plane bending. |

| ~920 | O-H bend (out-of-plane) | Medium, broad | Another characteristic feature of dimeric carboxylic acids. |

| 800 - 700 | C-Cl stretch | Medium-Strong | Expected in the fingerprint region. |

Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. Rationale: The background scan is critical as it subtracts atmospheric CO₂ and H₂O absorptions, ensuring they are not mistaken for sample signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample adequately, yielding a high-quality spectrum.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. For this compound, the presence of chlorine is a key diagnostic feature due to its isotopic signature.

Predicted Mass Spectrometric Data

-

Molecular Ion: The molecule has a nominal mass of 146 Da. Due to the two common isotopes of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will show two molecular ion peaks.

-

[M]+•: m/z ≈ 146 (for C₄H₃³⁵ClN₂O₂)

-

[M+2]+•: m/z ≈ 148 (for C₄H₃³⁷ClN₂O₂)

-

The intensity ratio of the m/z 146 to m/z 148 peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

-

-

High-Resolution MS (HRMS): The calculated exact mass is 145.9883 Da.[1] An experimental HRMS measurement within 5 ppm of this value provides unambiguous confirmation of the elemental composition.

Plausible Fragmentation Pathway

A primary fragmentation pathway for carboxylic acids is the alpha-cleavage, involving the loss of the carboxyl group.

Caption: A plausible fragmentation in negative ion mode.

Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Ionization Mode: The compound can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often preferred for carboxylic acids due to the stability of the carboxylate anion.

-

Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Rationale: Direct infusion is a simple and effective method for qualitative analysis and molecular weight confirmation without chromatographic separation.

-

MS Parameters:

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Examine the resulting spectrum for the molecular ion cluster at m/z 146/148 (positive mode: 147/149) and confirm the ~3:1 isotopic ratio.

Summary

The structural confirmation of 5-Chloro-1H-pyrazole-3-carboxylic acid is reliably achieved through a combination of spectroscopic techniques. ¹H NMR confirms the presence and position of the aromatic proton, ¹³C NMR (predicted) elucidates the carbon framework, IR spectroscopy identifies the key carboxylic acid and N-H functional groups, and mass spectrometry confirms the molecular weight and the presence of a chlorine atom. The protocols and expert insights provided herein constitute a robust, self-validating workflow for the characterization of this important chemical entity.

References

-

PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

-

PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. [Link]

-

SpectraBase. 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 13C NMR Spectrum. [Link]

-

SpectraBase. Pyrazole-3-carboxylic acid 13C NMR Spectrum. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Problems in Chemistry. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Vlasceanu, G. et al. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [Link]

Sources

A Researcher's Guide to (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine): Mechanism, Applications, and In Vitro Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying CAS 1137-17-3

The CAS number 1137-17-3 can refer to 5-(2-Bromovinyl)-2'-deoxyuridine (BVDU). However, the vast majority of scientific and clinical research focuses on its specific, biologically active E-isomer: (E)-5-(2-Bromovinyl)-2'-deoxyuridine , commonly known as Brivudine .[1] First synthesized in 1976 and identified as a potent antiviral in 1979, Brivudine is a nucleoside analogue of thymidine that has become a cornerstone in the study of herpesviruses.[1][2] This guide provides an in-depth look at the core research applications of Brivudine, its mechanism of action, critical considerations for its use in a laboratory setting, and detailed experimental protocols.

Brivudine is primarily recognized for its exquisite and selective activity against Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster), and Herpes Simplex Virus type 1 (HSV-1).[2][3] Its potency, often hundreds of times greater than that of acyclovir in vitro, makes it a valuable tool for virological research.[1][4]

Section 1: The Molecular Mechanism of Action

Brivudine's efficacy and selectivity are rooted in its targeted activation within virus-infected cells. As a thymidine analogue, it leverages the viral replication machinery against itself.[5] This process is a classic example of "suicide inactivation," where the drug is converted into a lethal agent by a target-specific enzyme.

The Causality of Selective Activation: The key to Brivudine's low toxicity to uninfected host cells is its reliance on the virus-encoded thymidine kinase (TK).[2] Host cellular TKs have a low affinity for Brivudine, leaving it largely inert in healthy cells. In contrast, the TK produced by VZV and HSV-1 efficiently phosphorylates Brivudine into Brivudine monophosphate.[6][7] Cellular kinases then complete the process, converting it to the active Brivudine triphosphate (BVDU-TP).[1][8][9]

Inhibition of Viral Replication: BVDU-TP acts as a fraudulent substrate for the viral DNA polymerase.[10] Its incorporation into the growing viral DNA chain causes premature chain termination, effectively halting viral replication.[5] This targeted disruption of DNA synthesis is the ultimate mechanism by which Brivudine exerts its powerful antiviral effect.[4]

Caption: Brivudine's metabolite, BVU, irreversibly inhibits the DPD enzyme, blocking the safe clearance of 5-FU.

Conclusion

Brivudine (CAS 1137-17-3) is a highly potent and selective antiviral agent that serves as an invaluable tool for research into VZV and HSV-1. Its mechanism, which relies on specific activation by viral enzymes, provides a clear rationale for its targeted efficacy. Researchers utilizing Brivudine must employ validated protocols, such as the plaque reduction assay, to accurately quantify its effects. Furthermore, a thorough understanding of its metabolic pathway and the severe interaction with 5-fluorouracil is essential for contextualizing its research applications and appreciating the broader considerations of drug development.

References

-

Walsh Medical Media. (n.d.). An Overview of Brivudine Uses and its Mechanism of Action and Future Prospects. Retrieved from [Link]

-

Wikipedia. (n.d.). Brivudine. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Brivudine used for?. Retrieved from [Link]

-

Inxight Drugs. (n.d.). BRIVUDINE. Retrieved from [Link]

-

De Clercq, E. (2004). Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster. Biochemical Pharmacology, 68(12), 2301-2315. Retrieved from [Link]

-

Massive Bio. (2025, November 28). Brivudine. Retrieved from [Link]

-

Wikipedia. (n.d.). Plaque reduction neutralization test. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). Brivudine - Anti-Infection. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

-

Prichard, M. N., et al. (2002). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 46(6), 1755-1763. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Retrieved from [Link]

-

Wassilew, S. W. (2003). Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study. Antiviral Research, 59(1), 49-56. Retrieved from [Link]

-

New Drug Approvals. (2021, March 27). Brivudine. Retrieved from [Link]

-

ResearchGate. (n.d.). Activation, mechanism of action and catabolism of brivudine (BVDU). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster. Retrieved from [Link]

-

Marston, E., et al. (2009). Fatal drug-drug interaction of brivudine and capecitabine. BMJ Case Reports. Retrieved from [Link]

-

ACS Publications. (2023, May 4). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). Retrieved from [Link]

-

Taylor & Francis Online. (2009, July 8). Fatal drug-drug interaction of brivudine and capecitabine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Inhibition of fluorouracil catabolism in cancer patients by the antiviral agent (E)-5-(2-bromovinyl)-2′-deoxyuridine. Retrieved from [Link]

-

PubMed. (2013). [Fatal drug-drug interaction between 5-fluorouracil and brivudine]. Retrieved from [Link]

Sources

- 1. Brivudine - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brivudine | HSV | TargetMol [targetmol.com]

- 5. What is Brivudine used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BRIVUDINE [drugs.ncats.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. massivebio.com [massivebio.com]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Pyrazole-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of pyrazole-based inhibitors, a cornerstone scaffold in modern medicinal chemistry. We will dissect the nuanced interplay between the pyrazole core, its substituents, and the resulting biological activity, offering a comprehensive resource for the design and optimization of novel therapeutics. The principles and protocols outlined herein are grounded in established scientific literature and best practices in drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and highly sought-after scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, is a testament to its favorable pharmacological properties. The pyrazole core offers a unique combination of features that make it an ideal foundation for inhibitor design:

-

Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid framework that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

-

Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), enabling it to form crucial interactions with the amino acid residues in the active sites of enzymes.

-

Bioisosteric Versatility: The pyrazole nucleus can act as a bioisostere for other aromatic rings, such as phenyl or imidazole, offering a means to modulate physicochemical properties like solubility and lipophilicity while maintaining or improving biological activity.

-

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

-

Synthetic Accessibility: A variety of synthetic routes are available for the construction of the pyrazole core and the introduction of diverse substituents, allowing for extensive exploration of the chemical space.

Decoding the Structure-Activity Relationship: Key Principles and Case Studies

The biological activity of pyrazole-based inhibitors is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. Understanding these relationships is paramount for rational drug design.

Substitutions at N1: Modulating Selectivity and Potency

The N1 position of the pyrazole ring is a critical handle for tuning the properties of inhibitors. Substitution at this position can influence:

-

Target Selectivity: As exemplified by the development of selective COX-2 inhibitors, the introduction of a sulfonamide-bearing phenyl group at the N1 position was a key discovery that led to the development of Celecoxib. This group occupies a secondary binding pocket in COX-2 that is not readily accessible in the COX-1 isoform, thereby conferring selectivity.

-

Potency: The nature of the N1-substituent can significantly impact binding affinity. For instance, in a series of pyrazole-based kinase inhibitors, variations in the N1-aryl group led to substantial differences in their inhibitory potency against various kinases.

The Role of Substituents at C3, C4, and C5

The carbon atoms of the pyrazole ring provide additional points for modification to optimize inhibitor performance.

-

C3 and C5 Substituents: These positions are often occupied by aryl or heteroaryl groups that can engage in crucial π-π stacking and hydrophobic interactions within the active site of the target protein. The specific nature of these groups is a primary determinant of potency and selectivity. For example, in many kinase inhibitors, a substituted phenyl ring at C3 or C5 is essential for high-affinity binding.

-

C4 Substituents: The C4 position is often a point for introducing groups that can fine-tune the electronic properties of the pyrazole ring or make additional contacts with the target. In some cases, substitution at C4 can also influence the orientation of the C3 and C5 substituents.

Below is a logical diagram illustrating the core principles of pyrazole SAR.

Caption: Inhibition of the EGFR signaling pathway by pyrazole-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables provide a snapshot of the inhibitory activities of representative pyrazole-based inhibitors against key targets. This data illustrates the impact of structural modifications on potency.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | N1-Substituent | C3-Substituent | C5-Substituent | IC₅₀ (nM) | Reference |

| Ruxolitinib | JAK1 | Cyclopentyl | 1H-Pyrrolo[2,3-d]pyrimidin-4-yl | H | ~3 | |

| Compound 3f | JAK2 | 4-(Methylsulfonyl)phenyl | 4-(4-Methylpiperazin-1-yl)phenyl | H | 2.2 | |

| Compound 9 | CDK2 | 4-Chlorophenyl | 4-(Piperidin-1-yl)phenyl | H | 960 | |

| Gefitinib | EGFR | 3-Chloro-4-fluorophenyl | 4-(3-Morpholinopropoxy)phenyl | H | - |

Table 2: Inhibitory Activity of Pyrazole-Based COX Inhibitors

| Compound ID | Target Enzyme | N1-Substituent | C3-Substituent | C5-Substituent | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 4-Sulfamoylphenyl | 4-Methylphenyl | Trifluoromethyl | 0.04 | >375 | |

| Compound 8d | COX-2 | Phenyl | Trifluoromethyl | 4-Chlorophenyl | 0.26 | >192.3 |

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the synthesis and evaluation of pyrazole-based inhibitors. These are intended as a starting point and may require optimization based on the specific compounds and targets being investigated.

General Synthesis of the Pyrazole Core

A common and versatile method for the synthesis of the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Caption: General synthetic route to the pyrazole core.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. An acid catalyst, such as acetic acid, may be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized pyrazole derivative using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase activity and inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the pyrazole-based inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for the desired time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of test compounds.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the assay buffer, heme, COX-1 or COX-2 enzyme, and inhibitor solutions.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add varying concentrations of the pyrazole-based inhibitor or a vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the colorimetric substrate and arachidonic acid to all wells.

-

Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a period of 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel and effective inhibitors for a wide range of therapeutic targets. A thorough understanding of the structure-activity relationships governing the interaction of pyrazole-based compounds with their biological targets is essential for the successful design and optimization of new drug candidates. The integration of computational methods, such as molecular docking and virtual screening, with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics. Furthermore, the exploration of novel synthetic methodologies will continue to expand the accessible chemical space around this privileged scaffold, opening up new avenues for drug discovery.

References

-

Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Available at: [Link]

-

The interactions of the synthesized compounds with active sites of EGFR kinase. ResearchGate. Available at: [Link]

-

Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

-

Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Enduring & Evolving Importance of the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] First synthesized by Knorr in 1883, its true potential has been progressively unlocked over the decades, revealing a remarkable versatility that enables it to interact with a vast array of biological targets.[2] This has led to the development of a multitude of approved drugs for a wide range of clinical conditions, including inflammation, cancer, and infectious diseases.[1][4] In fact, the U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, highlighting the scaffold's escalating importance in pharmaceutical pipelines.[1]

This guide eschews a conventional, rigid structure. Instead, it is designed to provide a fluid, in-depth exploration of the discovery of novel pyrazole derivatives, mirroring the dynamic and iterative nature of the drug discovery process itself. We will journey from the fundamental chemical properties that make pyrazole so attractive, through the logic of its synthesis and derivatization, into the critical realm of structure-activity relationship (SAR) studies and target validation, and finally, touch upon the considerations for advancing these promising molecules toward clinical application.

I. The Pyrazole Core: A Master Key for Biological Targets

The physicochemical properties of the pyrazole ring are central to its success as a pharmacophore.[4] The two nitrogen atoms, one acting as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2), allow for multifaceted interactions with protein active sites.[1] This dual nature, combined with the aromaticity of the ring, allows pyrazole to serve as a bioisostere for other aromatic systems like phenyl groups, often improving properties such as lipophilicity and solubility.[1][5]

The strategic placement of substituents on the pyrazole ring at positions C3, C4, and C5 allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its biological activity and selectivity.[6] This inherent "tunability" is a key reason why the pyrazole scaffold is considered a "privileged" structure in medicinal chemistry.[7][8]

II. The Art and Logic of Pyrazole Synthesis: Building the Foundation

The construction of the pyrazole core is a well-established field, yet one that continues to evolve with the advent of new synthetic methodologies. A foundational and widely employed approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9]

Core Synthetic Protocol: A General Method for 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a common and efficient method for the synthesis of a diverse library of pyrazole derivatives, a critical first step in any discovery campaign.

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of a substituted acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature. The product will often precipitate out of solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the acetophenone hydrazone.

Step 2: Vilsmeier-Haack Formylation

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to dimethylformamide (DMF) (5.0 eq) with stirring.

-

Add the acetophenone hydrazone (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The resulting precipitate is the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Step 3: Claisen-Schmidt Condensation to Form the Chalcone

-

Dissolve the pyrazole-4-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol or polyethylene glycol (PEG-400).[10]

-

Add a catalytic amount of a base, such as aqueous sodium hydroxide.[10]

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the chalcone product.

-

Collect the solid by filtration, wash with water, and recrystallize to obtain the purified pyrazole chalcone.

Self-Validation: Each step of this protocol includes a purification step (precipitation and/or recrystallization) and should be monitored by TLC to ensure the reaction has gone to completion and to assess the purity of the intermediate and final products. Further characterization by NMR and mass spectrometry is essential to confirm the structure of the synthesized compounds.

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Modern advancements, including microwave-assisted synthesis and the use of green catalysts like nano-ZnO, have made the synthesis of pyrazole libraries more efficient and environmentally friendly.[9][11][12]

III. Navigating the Biological Landscape: From Hit to Lead

With a library of novel pyrazole derivatives in hand, the next critical phase is to assess their biological activity and elucidate their mechanism of action. This is an iterative process of screening, optimization, and target identification.

A. Initial Screening: Casting a Wide Net

The initial screening assays are designed to identify "hits" – compounds that exhibit a desired biological effect. The choice of assay depends on the therapeutic area of interest. For example, in an anticancer drug discovery program, an initial screen might involve evaluating the cytotoxicity of the pyrazole derivatives against a panel of cancer cell lines.[7][13]

B. Structure-Activity Relationship (SAR) Studies: The Compass for Optimization

Once initial hits are identified, the process of optimizing their potency and selectivity begins. This is guided by Structure-Activity Relationship (SAR) studies, which seek to understand how changes in the chemical structure of a molecule affect its biological activity.[14][15]

For example, in a series of pyrazole derivatives designed as kinase inhibitors, SAR studies might reveal that a specific substituent at the C3 position is crucial for binding to the ATP-binding pocket of the target kinase, while modifications at the C5 position can enhance selectivity against other kinases.[16]

Visualizing the Drug Discovery Workflow

Caption: A streamlined workflow for pyrazole-based drug discovery.

C. Target Deconvolution and Mechanism of Action (MoA) Studies

Identifying the specific biological target of a hit compound and understanding its mechanism of action are paramount. For pyrazole derivatives, a common mechanism is the inhibition of protein kinases.[16][17] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[16]

Case Study: Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, function as kinase inhibitors.[6] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of kinases, and strategic modifications can confer high potency and selectivity.[8]

Visualizing a Kinase Inhibition Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of pyrazole derivatives against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Self-Validation: The assay should include positive controls (known inhibitors of the kinase) and negative controls (DMSO vehicle) to ensure its validity. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the screening results.

D. The Celecoxib Story: A Paradigm of Pyrazole-Based Drug Design

The discovery of Celecoxib (Celebrex®) is a landmark example of successful pyrazole-based drug development.[18] Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[19][20][21] The selectivity of Celecoxib for COX-2 over the related COX-1 isoform is attributed to its sulfonamide side chain, which binds to a specific hydrophilic pocket in the COX-2 active site.[18][19][21] This selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[18][20]

Visualizing the Mechanism of Celecoxib

Caption: The selective inhibition of COX-2 by Celecoxib.

IV. Beyond the Bench: Preclinical and Clinical Horizons

The journey from a promising lead compound to an approved drug is long and arduous. Preclinical development involves extensive in vivo studies in animal models to evaluate efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology. Compounds that demonstrate a favorable preclinical profile may then advance to clinical trials in humans.

The metabolic stability of the pyrazole ring is a significant advantage in this regard, often contributing to favorable pharmacokinetic properties.[22]

V. The Future is Bright: Emerging Applications and Innovations

The exploration of novel pyrazole derivatives is far from over. Researchers are continually discovering new therapeutic applications for this versatile scaffold, including in the treatment of neurodegenerative diseases, viral infections, and metabolic disorders.[3] Furthermore, innovative synthetic strategies, such as multicomponent reactions, are enabling the rapid generation of diverse pyrazole libraries for high-throughput screening.[23]

Conclusion: A Privileged Scaffold with a Privileged Future

The pyrazole nucleus has firmly established itself as a privileged scaffold in medicinal chemistry.[24][25] Its unique physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have led to the development of numerous life-changing medicines. As our understanding of disease biology deepens and our synthetic capabilities expand, the discovery of novel pyrazole derivatives will undoubtedly continue to be a fertile ground for innovation in drug discovery, offering hope for the treatment of a myriad of human ailments.

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.Journal of the Indian Chemical Society.

- Recent Advances in the Development of Pyrazole Deriv

- Recent advances in the therapeutic applications of pyrazolines.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Celebrex (Celecoxib) Pharmacology.News-Medical.Net.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.Benchchem.

- Recent advances in the therapeutic applic

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.MDPI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.RSC Publishing.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.

- Celecoxib P

- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.Pharmaceutical Chemistry Journal.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.

- Celecoxib.Wikipedia.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Publishing.

- Celecoxib: Mechanism of Action & Structure.Study.com.

- Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists.PubMed.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.MDPI.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents.

- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.Journal of Medicinal Chemistry.

- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.Bioorganic & Medicinal Chemistry Letters.

- Pyrazole: an emerging privileged scaffold in drug discovery.PMC.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor.Journal of Agricultural and Food Chemistry.

- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents.Future Journal of Pharmaceutical Sciences.

- Pharmacological Activities of Pyrazole and Its Derivatives A Review.Journal of Drug Delivery and Therapeutics.

- Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflamm

- Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy.

- Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists.Organic & Biomolecular Chemistry.

- Some examples of pyrazole based commercial drugs and bioactive molecules.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. news-medical.net [news-medical.net]

- 20. ClinPGx [clinpgx.org]

- 21. Celecoxib - Wikipedia [en.wikipedia.org]

- 22. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

In silico modeling of 5-Chloro-1H-pyrazole-3-carboxylic acid interactions

An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-1H-pyrazole-3-carboxylic acid Interactions

Foreword: Bridging Computational Insights with Experimental Reality

In the modern era of drug discovery, in silico modeling has transcended its role as a preliminary screening tool to become an indispensable partner in the meticulous process of rational drug design. This guide is crafted for researchers, computational chemists, and drug development professionals who seek to understand and apply computational techniques to investigate the interactions of small molecules with biological targets. We will focus on a specific, yet structurally representative molecule: 5-Chloro-1H-pyrazole-3-carboxylic acid. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1] By dissecting the computational workflow for this molecule, we aim to provide a universally applicable framework for studying small molecule-protein interactions. This document is not merely a sequence of instructions; it is a narrative of scientific reasoning, emphasizing the causality behind each methodological choice to ensure robust, reliable, and experimentally relevant results.

Foundational Analysis: Understanding the Ligand

Before any computational modeling can commence, a thorough understanding of the ligand is paramount. 5-Chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom and a carboxylic acid group.[2] These features are not merely structural; they are predictive of its potential interactions.

-

Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms. This core is a versatile scaffold in medicinal chemistry, capable of participating in hydrogen bonding and π-π stacking interactions.[3][4]

-

Carboxylic Acid Group : A key functional group that is typically ionized at physiological pH, making it a potent hydrogen bond donor and acceptor, and capable of forming salt bridges with positively charged residues like Lysine or Arginine in a protein's active site.

-

Chlorine Atom : An electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and participate in halogen bonding, an often-underappreciated but significant non-covalent interaction.

Physicochemical Properties of 5-Chloro-1H-pyrazole-3-carboxylic acid

A summary of the key computed properties provides a quantitative basis for our initial assessment.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₂O₂ | PubChem[2] |

| Molecular Weight | 146.53 g/mol | PubChem[2] |

| XLogP3 | 1 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| pKa (Predicted) | 3.61 ± 0.10 | ChemicalBook[5] |

This data suggests a small, relatively polar molecule capable of engaging in multiple hydrogen bonds, a hallmark of many successful drug candidates.

Target Selection: A Logic-Driven Approach

The term "interaction" is meaningless without a target. Given that pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, a logical starting point is to investigate proteins implicated in these pathways.[1] For this guide, we will select Cyclooxygenase-2 (COX-2) as our protein target.

Justification for Selecting COX-2:

-

Relevance: COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Several marketed NSAIDs, such as Celecoxib, feature a pyrazole-like core, making this a biologically relevant and validated choice.

-

Structural Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of COX-2, often co-crystallized with known inhibitors.[6][7][8] This wealth of structural data is crucial for validating our in silico workflow.

-

Didactic Value: The COX-2 active site is a well-characterized hydrophobic channel with key polar residues, providing an excellent case study for analyzing a range of protein-ligand interactions.

We will use the PDB entry 1CX2 , which is the crystal structure of Celecoxib bound to mouse COX-2, as our starting point. This allows for a critical self-validation step: if our docking protocol can accurately reproduce the binding pose of the co-crystallized ligand, we can have greater confidence in the poses predicted for our novel ligand.

Caption: Logical workflow for selecting a protein target.

The In Silico Workflow: A Step-by-Step Technical Protocol

This section details the core experimental procedures for modeling the interaction between 5-Chloro-1H-pyrazole-3-carboxylic acid and COX-2. Each step is designed to be a self-validating system, ensuring the integrity of the final results.

Caption: High-level overview of the in silico modeling workflow.

Ligand Preparation

The goal of this step is to generate a high-quality, energetically minimized 3D conformation of the ligand, ready for docking.

Protocol:

-

Obtain 2D Structure: Download the structure of 5-Chloro-1H-pyrazole-3-carboxylic acid from a chemical database like PubChem (CID 44607726) in a 2D format (e.g., SDF).[2]

-

Convert to 3D: Use a molecular modeling software, such as Open Babel, to convert the 2D structure into an initial 3D conformation.

-

Protonation and Charge Assignment:

-

Causality: The ionization state of a ligand dramatically affects its electrostatic interactions. At a physiological pH of ~7.4, the carboxylic acid group (pKa ≈ 3.61) will be deprotonated (negatively charged).[5]

-

Assign appropriate protonation states and calculate partial charges using a suitable force field (e.g., Gasteiger charges in AutoDockTools).

-

-

Energy Minimization: Perform a geometry optimization using a force field like MMFF94 or UFF to relieve any steric clashes and find a low-energy conformation.

-

Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and torsional degrees of freedom.

Protein Preparation

This process prepares the raw PDB structure of the target protein for the docking simulation.

Protocol:

-

Download Protein Structure: Obtain the crystal structure of COX-2 (PDB ID: 1CX2) from the RCSB PDB database.[6][8]

-

Clean the Structure:

-

Causality: PDB files often contain non-protein atoms (water, ions, co-factors) that are not relevant to the specific docking study and can interfere with the calculation.[9]

-

Remove all water molecules (HOH).

-

Remove the co-crystallized ligand (Celecoxib) and any other heteroatoms not essential for the protein's structural integrity. We will use the location of the original ligand to define our binding site.

-

-

Add Hydrogens:

-

Causality: Crystal structures typically do not include hydrogen atoms to improve resolution. Hydrogens are essential for accurately defining hydrogen bonding networks and steric properties.[10]

-

Add polar hydrogens using software like AutoDockTools or Chimera. Ensure correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the microenvironment of the active site.

-

-

Assign Charges: Calculate and assign partial charges to all protein atoms (e.g., Kollman charges).

-

Save in PDBQT Format: Save the prepared protein structure as a PDBQT file. This format is required by AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is a computational search algorithm that explores the conformational space of the ligand within the protein's active site.

Protocol (using AutoDock Vina):

-

Define the Binding Site (Grid Box):

-

Causality: To make the computational search tractable, we define a three-dimensional box, or "grid," that encompasses the binding site. This focuses the docking algorithm on the region of interest.

-

Center the grid box on the coordinates of the co-crystallized ligand (Celecoxib) from the original 1CX2 PDB file. A typical box size would be 25 x 25 x 25 Å, which is large enough to allow the ligand to rotate freely but small enough to avoid unproductive searching.

-

-

Configure Docking Parameters: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the desired output file name.

-

Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

-

vina --config conf.txt --log results.log

-

-

Output: Vina will generate an output PDBQT file containing several predicted binding poses (typically 9-10), ranked by their calculated binding affinity in kcal/mol.

Analysis of Docking Results

This is the most critical part of the process, where raw computational data is translated into a scientifically meaningful hypothesis.

-

Binding Affinity: The binding affinity is a numerical score that estimates the strength of the protein-ligand interaction. More negative values indicate stronger, more favorable binding.

-

Pose Visualization: Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the top-ranked binding poses.

-

Interaction Analysis: For the best-ranked pose, identify the key intermolecular interactions:

-

Hydrogen Bonds: Look for short distances (typically < 3.5 Å) between hydrogen bond donors and acceptors.

-

Hydrophobic Interactions: Identify nonpolar parts of the ligand in close contact with hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

-

Salt Bridges: Check for close proximity between the ligand's carboxylate and positively charged residues like Arg120 or Tyr355 in the COX-2 active site.

-

Halogen Bonds: Note any close contacts between the chlorine atom and electron-rich atoms like backbone carbonyl oxygens.

-

Example Quantitative Data Summary:

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (COX-2) | Interaction Types |

| 1 | -8.5 | Arg120, Tyr355, Val523 | Salt Bridge, H-Bond, Hydrophobic |

| 2 | -8.2 | His90, Leu352, Ser530 | H-Bond, Hydrophobic |

| 3 | -7.9 | Phe518, Ala527, Gly526 | Hydrophobic, H-Bond |

Molecular Dynamics (MD) Simulation: Validating Stability

While docking provides a static snapshot of a likely binding pose, MD simulations offer a dynamic view, assessing the stability of this pose over time in a simulated physiological environment.[12][13]

High-Level Protocol (using GROMACS):

-

System Preparation:

-

Take the top-ranked docked complex (protein + ligand) as the starting structure.

-

Generate a topology for the ligand using a server like CGenFF or PRODRG. The topology file describes the bonded and non-bonded parameters of the molecule.

-

Place the complex in a simulation box of a defined shape (e.g., a cube).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

-

Simulation:

-

Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar) while restraining the protein and ligand. This allows the solvent to equilibrate around the complex.

-

Production Run: Run the simulation for a defined period (e.g., 50-100 nanoseconds) without restraints.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates that it remains bound in a consistent pose.

-

Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify parts of the protein that become more or less flexible upon ligand binding.

-

Interaction Persistence: Monitor the key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.

-

Caption: Key stages of a molecular dynamics simulation.

Conclusion: From Data to Discovery

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 5-Chloro-1H-pyrazole-3-carboxylic acid's interactions with a biologically relevant target, COX-2. By following this structured approach—from foundational ligand analysis and logical target selection to meticulous preparation, docking, and dynamic validation—researchers can generate high-confidence hypotheses about the molecular determinants of binding. The ultimate goal of such computational work is not to replace experimentation, but to enrich and guide it. The insights gained from these models, such as the prediction of key interacting residues, can inform site-directed mutagenesis studies, and the binding hypotheses can guide the synthesis of more potent and selective analogs. In this way, in silico modeling serves as a powerful engine for accelerating the cycle of drug discovery.

References

-

5-methyl-1H-pyrazole-3-carboxylic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study . ResearchGate. Available at: [Link]

-

5-chloro-1H-pyrazole-3-carboxylic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester . NIST WebBook. Available at: [Link]

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs . National Institutes of Health. Available at: [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial . YouTube. Available at: [Link]

-

Protein-Ligand Complex MD Tutorials . GROMACS Tutorial. Available at: [Link]

-

RCSB PDB Homepage . RCSB Protein Data Bank. Available at: [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing . YouTube. Available at: [Link]

-

Pharmacophore modeling . Fiveable. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]- . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 . YouTube. Available at: [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . ChemCopilot. Available at: [Link]

-

Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations . IMR Press. Available at: [Link]

-

Protein Data Bank . Wikipedia. Available at: [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes . YouTube. Available at: [Link]

-

How To Create And Use A Pharmacophore In MOE . YouTube. Available at: [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure . ACS Publications. Available at: [Link]

-

Molecular Docking Tutorial . University of Padua. Available at: [Link]

-

Current status of pyrazole and its biological activities . National Institutes of Health. Available at: [Link]

-

Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery . MDPI. Available at: [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 . YouTube. Available at: [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex . Angelo Raymond Rossi. Available at: [Link]

-

AutoDock 4 Molecular Docking Tutorial . YouTube. Available at: [Link]

-